1-Naphthylessigsäure

Übersicht

Beschreibung

1-Naphthaleneacetic acid is widely employed in agriculture as a synthetic plant hormone in the auxin family or a plant growth regulator, which can find applications in tissue culture.

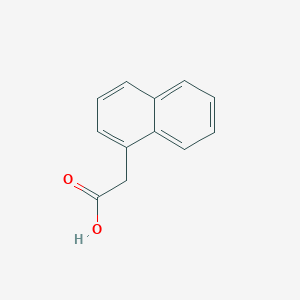

1-naphthylacetic acid is a naphthylacetic acid substituted by a carboxymethyl group at position 1. It has a role as a synthetic auxin.

1-Naphthaleneacetic acid, also known as NAA or a-naphthaleneacetate, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Naphthaleneacetic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-naphthaleneacetic acid is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

1-Naphthylessigsäure in der Pflanzenwachstumsregulation

This compound (NAA) wird häufig als Pflanzenwachstumsregulator eingesetzt. Sie spielt eine entscheidende Rolle bei der vegetativen Vermehrung von Pflanzen, insbesondere aus Stamm- und Blattstecklingen. Durch Nachahmung natürlicher Pflanzenhormone, die als Auxine bekannt sind, stimuliert NAA die Wurzelbildung in Stecklingen sowohl von verholzenden als auch von krautigen Pflanzen und verbessert so ihre Fähigkeit, sich nach dem Umpflanzen zu etablieren und zu wachsen .

This compound in der Pflanzengewebekultur

In der Pflanzengewebekultur wird NAA verwendet, um die Kallusbildung zu fördern und die Zellteilung zu erhalten. Diese Anwendung ist entscheidend für die in vitro-Kultivierung von Pflanzenzellen, Geweben und Organen. Sie unterstützt die Entwicklung ganzer Pflanzen aus einem kleinen Gewebestück, was für das Klonen und die Massenproduktion genetisch identischer Pflanzen unerlässlich ist .

This compound als Abszissionspromotor

NAA wirkt als Abszissionspromotor, indem es das Abwerfen von Blättern, Blüten und Früchten induziert. Diese Eigenschaft ist besonders nützlich in landwirtschaftlichen Verfahren, bei denen eine kontrollierte Abszission bei der Ernte helfen oder unerwünschten Fruchtfall in bestimmten Kulturen verhindern kann .

This compound in Auxin-Induktoren

Als Substrat für Auxin-Induktoren erleichtert NAA die Produktion spezifischer Pflanzenenzyme. Diese Enzyme sind an verschiedenen Wachstumsprozessen beteiligt, wie z. B. Zellstreckung, -teilung und -differenzierung. Die Regulation dieser Enzyme durch NAA hilft bei der präzisen Steuerung der Pflanzenentwicklung .

1-Naphthylessigsäures Umweltpersistenz

NAA ist für seine geringe Wasserlöslichkeit und geringe Flüchtigkeit bekannt. In Bodensystemen kann es unter bestimmten Bedingungen persistent sein, was je nach Anwendung und Umweltauswirkungen vorteilhaft oder nachteilig sein kann .

1-Naphthylessigsäures Rolle in der Produktion synthetischer Auxine

Als synthetisches Auxin ist NAA entscheidend für die Produktion von kommerziellen Pflanzenwachstumsprodukten. Diese Produkte werden verwendet, um das Pflanzenwachstum zu verbessern, indem sie natürliche Wachstumshormone nachahmen und so Konsistenz und Zuverlässigkeit in landwirtschaftlichen und gartenbaulichen Anwendungen gewährleisten .

Biologische Aktivität

1-Naphthylacetic acid (NAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating growth and development in plants. This compound has garnered significant attention due to its diverse biological activities, which extend beyond plant growth regulation to potential applications in medicine and biotechnology. This article delves into the biological activity of NAA, highlighting its effects on plant physiology, its role in enhancing lipid production in microalgae, and its interactions with various biological systems.

Overview of 1-Naphthylacetic Acid

1-Naphthylacetic acid is an aromatic compound derived from naphthalene. It is primarily used as a plant growth regulator, influencing processes such as cell division, elongation, and differentiation. NAA is known for its ability to promote root formation and enhance fruit development, making it a valuable tool in agricultural practices.

Plant Growth Regulation

Mechanism of Action

NAA functions by mimicking the natural auxins found in plants. It promotes cell elongation and division by activating specific genes involved in these processes. The compound also affects the transport of other hormones, thereby integrating various growth signals within the plant.

Effects on Different Plant Species

Research has shown that NAA can significantly enhance the growth parameters of various plant species. For instance:

| Plant Species | Treatment Concentration | Effect on Root Length (%) | Effect on Shoot Length (%) | Biomass Increase (%) |

|---|---|---|---|---|

| Barley (Hordeum vulgare) | 10^-7 M | 15.45 - 32.81 | 7.51 - 20.57 | 39.59 - 49.01 |

| Wheat (Triticum aestivum) | 10^-9 M | 6 - 46 | 7 - 8 | Not specified |

Studies indicated that barley treated with NAA exhibited increased root and shoot lengths compared to control groups, demonstrating its efficacy as a growth enhancer .

Enhancement of Lipid Production

A notable application of NAA extends to its use in enhancing lipid accumulation in microalgae, specifically Mychonastes afer. In a study where NAA was supplemented during the early growth stages, significant improvements in lipid accumulation were observed:

- Lipid Accumulation : Cultures supplemented with NAA showed an increase in lipid content up to 50% of dry cell weight.

- Photosynthetic Efficiency : The presence of NAA improved the photosynthetic efficiency (measured as Fv/Fm ratios), indicating enhanced cellular health and productivity.

The study concluded that the combination of NAA with other bioactive compounds could optimize lipid production for biodiesel applications .

Interaction with Biological Systems

Recent research has explored the potential neuroprotective effects of NAA. In animal models, NAA has been implicated in modulating metabolic pathways within the hippocampus, suggesting potential benefits for cognitive function:

- Neuroprotective Effects : A study indicated that NAA treatment altered the creatine ratio in the hippocampus, which may correlate with improved cognitive performance .

Case Studies

- Microalgal Cultivation : A case study involving Mychonastes afer demonstrated that supplementation with NAA significantly enhanced lipid production and reduced reactive oxygen species (ROS) levels, contributing to overall cellular health.

- Agricultural Applications : Field trials with various crops have shown that NAA improves fruit set and quality, particularly in tomato and cucumber plants.

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPINYUDVPFIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15165-79-4 (potassium salt), 25545-89-5 (ammonium salt), 61-31-4 (hydrochloride salt) | |

| Record name | alpha-Naphthylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020915 | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Hawley] White or beige powder; [MSDSonline], Solid | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol, trifluoroacetic acid; soluble in benzene and acetic acid; very soluble in ethyl ether, acetone, and chloroform., 10.6 mg/l in carbon tetrachloride @ 26 °C; 55 mg/l in xylene at 26 °C, About 30 parts in alcohol, Very sol in isopropanol, In water, 420 mg/l @ 20 °C, 0.42 mg/mL at 20 °C | |

| Record name | 1-naphthaleneacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000159 [mmHg] | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from water, White crystals, Colorless crystals | |

CAS No. |

86-87-3 | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-naphthaleneacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Naphthylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33T7G7757C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134.5-135.5 °C, Melting point of 125-128 °C /Technical grade/, 134.5 - 135.5 °C | |

| Record name | 1-naphthaleneacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-NAPHTHALENEACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthaleneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.